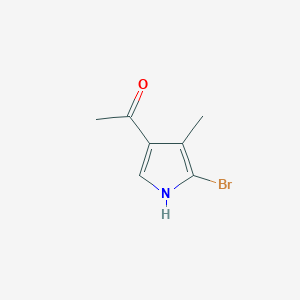

1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(5(2)10)3-9-7(4)8/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIKPUIHJZKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594166 | |

| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202286-27-9 | |

| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Abstract

This whitepaper provides an in-depth technical guide for the rational design and synthesis of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and efficient two-step sequence starting from a readily accessible precursor. The core of this methodology involves the construction of the key intermediate, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, via the Paal-Knorr pyrrole synthesis, followed by a highly regioselective electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS). This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes comprehensive characterization, safety, and process optimization insights, tailored for researchers in drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

Substituted pyrroles are privileged heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them critical pharmacophores. The target molecule, this compound (CAS: 202286-27-9), features a specific substitution pattern—an acetyl group at C3, a methyl group at C4, and a bromine atom at C5—that makes it a valuable building block for further chemical elaboration.

A logical retrosynthetic analysis dictates a two-step approach. The C-Br bond is readily disconnected via an electrophilic aromatic substitution, identifying N-Bromosuccinimide (NBS) as the ideal reagent for its selectivity. This disconnection leads back to the key pyrrole intermediate, 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2) . The pyrrole core of this intermediate can be disconnected through the well-established Paal-Knorr synthesis, which forms pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] This pathway identifies the 1,4-dicarbonyl precursor as 3-methylhexane-2,5-dione (3) .

This forward synthetic strategy offers significant advantages, including the use of reliable and well-documented reactions, accessible starting materials, and high regiochemical control in the final bromination step.

Target [label="this compound (1)"]; Intermediate2 [label="1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)"]; Intermediate3 [label="3-Methylhexane-2,5-dione (3)"];

Target -> Intermediate2 [label="Electrophilic Bromination\n(NBS)"]; Intermediate2 -> Intermediate3 [label="Paal-Knorr Synthesis\n(+ NH₃ source)"]; }

Figure 1: Retrosynthetic analysis of the target compound.Synthetic Strategy and Mechanistic Overview

Step 1: Paal-Knorr Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the acid-catalyzed condensation of a 1,4-dicarbonyl compound with an ammonia source.[4] The mechanism proceeds through the nucleophilic attack of ammonia on one of the carbonyl groups to form a hemiaminal, followed by cyclization via attack of the resulting amine onto the second carbonyl. Subsequent dehydration steps yield the aromatic pyrrole ring.[3] This method is highly effective for preparing a wide variety of substituted pyrroles.[5]

Step 2: Regioselective Bromination of Intermediate (2)

The bromination of the synthesized pyrrole intermediate (2) is an electrophilic aromatic substitution reaction. The pyrrole ring is highly electron-rich and thus very reactive towards electrophiles, often more so than benzene.[6] The position of substitution is governed by the directing effects of the existing substituents and the inherent reactivity of the pyrrole nucleus, which favors substitution at the α-positions (C2 and C5).[7][8][9]

In our intermediate, the C2 position is sterically unhindered, while the C5 position is adjacent to the methyl group. The acetyl group at C3 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions. However, the nitrogen lone pair and the C4-methyl group are activating. The combined electronic and steric factors strongly favor electrophilic attack at the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (THF) or a chlorinated solvent at reduced temperatures to ensure high selectivity.[10]

}

Figure 2: Overall synthetic workflow.Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 3-Methylhexane-2,5-dione | ≥97% | Major Chemical Suppliers |

| Ammonium Acetate | ACS Reagent | Major Chemical Suppliers |

| Glacial Acetic Acid | ACS Reagent | Major Chemical Suppliers |

| N-Bromosuccinimide (NBS) | ≥98%, ReagentPlus® | Major Chemical Suppliers |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Chemical Suppliers |

| Ethyl Acetate | ACS Grade | Major Chemical Suppliers |

| Hexanes | ACS Grade | Major Chemical Suppliers |

| Saturated Sodium Bicarbonate | Lab Grade | - |

| Saturated Sodium Thiosulfate | Lab Grade | - |

| Anhydrous Magnesium Sulfate | Lab Grade | - |

| Rotary Evaporator | Standard Lab Equipment | - |

| Magnetic Stirrer/Hotplate | Standard Lab Equipment | - |

| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | - |

Protocol 1: Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylhexane-2,5-dione (12.8 g, 100 mmol) and ammonium acetate (15.4 g, 200 mmol).

-

Add glacial acetic acid (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Once the starting dione is consumed, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the product as a pale yellow solid.

Protocol 2: Synthesis of this compound (1)

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (2) (6.85 g, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equivalents) in 50 mL of anhydrous THF. Note: Protect this solution from light.

-

Add the NBS solution dropwise to the stirred pyrrole solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

-

Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Table 1: Expected Analytical Data

| Compound | Molecular Formula | MW | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| Intermediate (2) | C₇H₉NO | 123.15 | ~8.5 (br s, 1H, NH), ~7.1 (m, 1H), ~6.5 (m, 1H), ~2.4 (s, 3H, COCH₃), ~2.1 (s, 3H, Ar-CH₃) | ~195, ~130, ~125, ~120, ~115, ~28, ~12 |

| Final Product (1) | C₇H₈BrNO | 218.05 | ~8.8 (br s, 1H, NH), ~7.2 (s, 1H), ~2.4 (s, 3H, COCH₃), ~2.1 (s, 3H, Ar-CH₃) | ~194, ~128, ~124, ~118, ~100, ~28, ~11 |

Note: Actual chemical shifts may vary slightly depending on solvent and concentration. Data presented is an estimation based on known chemical principles and similar structures. Experimental verification is required.[11][12]

Safety, Handling, and Optimization

Safety Precautions:

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N-Bromosuccinimide (NBS): Lachrymator and corrosive. It is light-sensitive and should be stored in a dark container. Handle exclusively in a fume hood.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only anhydrous grade and handle away from ignition sources.

Troubleshooting and Optimization:

-

Incomplete Paal-Knorr Reaction: If the reaction stalls, ensure the ammonium acetate is of good quality and the reflux temperature is maintained. A slight excess of the ammonia source can sometimes drive the reaction to completion.

-

Low Yield in Bromination: This can result from moisture in the reaction. Ensure all glassware is oven-dried and anhydrous solvents are used. The NBS should be fresh or recrystallized if necessary.

-

Formation of Dibrominated Product: If dibromination is observed, it indicates the reaction is too reactive. Lowering the temperature (e.g., to -20 °C) and slowing the rate of NBS addition can improve selectivity for the mono-brominated product.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The strategy leverages the classic Paal-Knorr synthesis for the construction of the core heterocyclic structure, followed by a highly regioselective bromination using N-Bromosuccinimide. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers requiring access to this and structurally related pyrrole building blocks for applications in medicinal chemistry and beyond.

References

-

Filo. (2025, November 18). Mechanism of electrophilic substitution reaction of pyrrole. Retrieved from Google Search.[7]

-

Slideshare. Heterocyclic compounds part _IV (Pyrrole). Retrieved from Google Search.[8]

-

Quora. (2018, April 4). Why does electrophilic substitution in pyrrole occurs at carbon 2?. Retrieved from Google Search.[9]

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from Google Search.[6]

-

AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from Google Search.[13]

- Canadian Science Publishing. (1971). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 49(1), 1-10.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Ermili, A., Castro, A. J., & Westfall, P. A. (1965). Products from Attempted Vilsmeier-Haack Acylations of Pyrroles with Select Amides. The Journal of Organic Chemistry, 30(2), 339-343.

- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.

-

ChemTube3D. Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]

-

MBB College. Paal-Knorr Synthesis. Retrieved from Google Search.[5]

-

Organic Chemistry Portal. Synthesis of pyrroles. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ACS Publications. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 11(21), 4994-4997.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6834-6842.

- Royal Society of Chemistry. (2019). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 10(4), 1144-1150.

- ResearchGate. (2015). Synthesis of 3-acetyl-4-(4-bromobenzoyl)-5-(1-(p-tolylamino)ethylidene)heptan-2,6-dione 4a.

- Wang, B., et al. (2005). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of Chemical Research, 2005(11), 724-726.

- International Journal of Research Publication and Reviews. (2025). PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl)

- Asian Journal of Organic & Medicinal Chemistry. (2018). A Novel and Green Approach for the Synthesis of α-Bromo Aromatic Ketones using N-Bromosuccinimide. 3(3), 82-86.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

- National Institutes of Health. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(8), 1083.

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

- ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6593-6598.

- Professor Dave Explains. (2018, November 13).

- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3422.

-

SpectraBase. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Retrieved from [Link]

- Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mbbcollege.in [mbbcollege.in]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]

- 8. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. 202286-27-9|this compound|BLD Pharm [bldpharm.com]

- 13. aklectures.com [aklectures.com]

An In-depth Technical Guide to 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential utility of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone for researchers, scientists, and professionals in drug development. The pyrrole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of natural products and pharmacologically active compounds.[1][2] The introduction of bromine and acetyl functional groups to the pyrrole ring, as seen in the title compound, offers a versatile platform for further chemical exploration and the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively published, we can compile its known properties and provide expert predictions for its spectroscopic characteristics based on analogous structures.

Chemical and Physical Properties

The fundamental properties of the title compound are summarized in the table below. For context, the properties of its un-brominated precursor, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, are also included.

| Property | This compound | 1-(4-methyl-1H-pyrrol-3-yl)ethanone (Precursor) |

| CAS Number | 202286-27-9[3] | 18818-30-9 |

| Molecular Formula | C₇H₈BrNO[4] | C₇H₉NO |

| Molecular Weight | 202.05 g/mol [4] | 123.15 g/mol |

| Boiling Point | 313.1 °C[4] | 240.6 °C at 760 mmHg |

| Melting Point | Not reported | 117 °C |

| Appearance | Yellow to Brown Solid[4] | Colorless transparent liquid or white solid |

| Storage | 2-8°C[4] | Not specified |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the un-brominated precursor and other brominated pyrrole derivatives found in the literature.

-

¹H NMR (Predicted):

-

δ ~ 8.0-8.5 ppm (s, 1H, NH): The pyrrole N-H proton is expected to be a broad singlet.

-

δ ~ 7.0-7.5 ppm (s, 1H, C2-H): The proton at the C2 position is expected to be a singlet.

-

δ ~ 2.4 ppm (s, 3H, -COCH₃): The acetyl methyl protons will appear as a sharp singlet.

-

δ ~ 2.1 ppm (s, 3H, C4-CH₃): The methyl protons on the pyrrole ring will also be a singlet.

-

-

¹³C NMR (Predicted):

-

δ ~ 195 ppm (C=O): The carbonyl carbon of the acetyl group.

-

δ ~ 135 ppm (C3): The carbon bearing the acetyl group.

-

δ ~ 125 ppm (C2): The carbon adjacent to the nitrogen.

-

δ ~ 120 ppm (C4): The carbon with the methyl substituent.

-

δ ~ 110 ppm (C5): The carbon bearing the bromine atom.

-

δ ~ 30 ppm (-COCH₃): The acetyl methyl carbon.

-

δ ~ 15 ppm (C4-CH₃): The ring methyl carbon.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~3300 cm⁻¹ (N-H stretch): A broad peak characteristic of the pyrrole N-H bond.

-

~1650 cm⁻¹ (C=O stretch): A strong absorption from the acetyl carbonyl group.

-

~1550 cm⁻¹ (C=C stretch): Aromatic ring stretching.

-

~1400 cm⁻¹ (C-H bend): Methyl group bending vibrations.

-

~600-700 cm⁻¹ (C-Br stretch): A peak in the fingerprint region corresponding to the carbon-bromine bond.

-

-

Mass Spectrometry (Predicted):

-

M⁺ and M+2 peaks: The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, at m/z 201 and 203.

-

Major Fragment: A prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺) is expected at m/z 158 and 160.

-

Synthesis and Reactivity

The synthesis of this compound is most logically achieved through the selective bromination of its precursor, 1-(4-methyl-1H-pyrrol-3-yl)ethanone. The reactivity of the resulting bromopyrrole opens avenues for further molecular diversification.

Proposed Synthetic Pathway

The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, but this reactivity can also lead to undesired polybromination.[5] The presence of an electron-withdrawing acetyl group at the C3 position deactivates the ring, which is crucial for achieving monobromination.[6]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the title compound via bromination.

Experimental Protocol: Bromination of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

This protocol is based on established methods for the selective bromination of electron-deficient pyrroles using N-Bromosuccinimide (NBS), a mild and effective brominating agent.[7][8]

Materials:

-

1-(4-methyl-1H-pyrrol-3-yl)ethanone

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 1-(4-methyl-1H-pyrrol-3-yl)ethanone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Potential for Derivatization

The bromine atom at the C5 position of the pyrrole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Diagram of Potential Derivatization Reactions:

Caption: Key cross-coupling reactions for derivatization.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the pyrrole and various aryl or heteroaryl boronic acids.[9] This is a powerful method for creating complex molecules with potential biological activity.

-

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through Sonogashira coupling with a terminal alkyne.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of a wide range of N-arylated or N-alkylated pyrrole derivatives.

Potential Biological and Medicinal Applications

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and bromopyrrole alkaloids isolated from marine organisms have demonstrated a wide spectrum of biological activities.[10][11]

Anticancer Potential

Many substituted pyrroles exhibit potent anticancer activity.[12] The title compound, with its specific substitution pattern, could be investigated as an inhibitor of various protein kinases, a class of enzymes often dysregulated in cancer. The bromo-substituent allows for the strategic introduction of various functionalities via cross-coupling reactions to optimize binding to target enzymes.[9]

Antimicrobial and Anti-biofilm Activity

Bromopyrrole alkaloids are known to possess significant antimicrobial and anti-biofilm properties.[10][13] this compound and its derivatives could be valuable lead compounds in the development of new agents to combat antibiotic-resistant bacteria and fungal pathogens. The acetyl group may also contribute to its biological activity profile.[14]

Safety and Handling

No specific safety data sheet is available for this compound. Based on the properties of similar brominated organic compounds and ketones, the following precautions should be taken:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its synthesis from readily available precursors appears feasible, and the presence of the bromine atom provides a versatile handle for further derivatization through modern cross-coupling methodologies. The established biological significance of the bromopyrrole scaffold suggests that this compound and its derivatives are promising candidates for investigation in anticancer and antimicrobial research programs. Further experimental validation of its physicochemical properties, reactivity, and biological activity is warranted to fully explore its potential.

References

- BenchChem. A Comparative Guide to the Biological Activities of Substituted Pyrroles. Accessed January 2, 2026.

-

Canadian Science Publishing. IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Accessed January 2, 2026. [Link]

-

The Royal Society of Chemistry. 4. Accessed January 2, 2026. [Link]

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Accessed January 2, 2026. [Link]

-

ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles | The Journal of Organic Chemistry. Accessed January 2, 2026. [Link]

-

ResearchGate. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Accessed January 2, 2026. [Link]

- BenchChem. Overcoming over-bromination in pyrrole synthesis. Accessed January 2, 2026.

-

PubMed. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Accessed January 2, 2026. [Link]

-

PMC. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Accessed January 2, 2026. [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a. Accessed January 2, 2026. [Link]

-

PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Accessed January 2, 2026. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 2, 2026.

-

MDPI. Marine Pyrrole Alkaloids. Accessed January 2, 2026. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Accessed January 2, 2026. [Link]

-

ResearchGate. Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. Accessed January 2, 2026. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Accessed January 2, 2026. [Link]

-

MDPI. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Accessed January 2, 2026. [Link]

-

ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Accessed January 2, 2026. [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Accessed January 2, 2026. [Link]

-

Seedion. This compound. Accessed January 2, 2026. [Link]

-

ResearchGate. Bromination of compounds 3a–c and 4a–c with NBS. Accessed January 2, 2026. [Link]

-

ResearchGate. Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. Accessed January 2, 2026. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Accessed January 2, 2026. [Link]

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Accessed January 2, 2026. [Link]

-

YouTube. NBS: Radical Bromination. Accessed January 2, 2026. [Link]

-

ResearchGate. Chemical structures of biologically activity bromopyrrole alkaloid... Accessed January 2, 2026. [Link]

-

MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Accessed January 2, 2026. [Link]

-

Reddit. NBS bromination of thienyl moieties : r/chemistry. Accessed January 2, 2026. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Accessed January 2, 2026.

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Accessed January 2, 2026.

-

ResearchGate. Synthesis of 3‐bromopyrrole and its coupling reaction. Accessed January 2, 2026. [Link]

-

ResearchGate. (PDF) Pd‐Catalyzed Thiotritylation Cross‐Coupling of Aryl Bromides and Iodides to Access Sulfur Functional Groups. Accessed January 2, 2026. [Link]

-

SpectraBase. (E)-4-Bromo-5-(bromomethylene)-3-dodecyl-2(5H)-furanone - Optional[13C NMR]. Accessed January 2, 2026. [Link]

-

SpectraBase. 5-Bromo-4-phenyl-2(5H)-furanone - Optional[13C NMR] - Chemical Shifts. Accessed January 2, 2026. [Link]

-

SpectraBase. Pyrrole - Optional[13C NMR] - Chemical Shifts. Accessed January 2, 2026. [Link]

- Google Patents. CN104086403A - Acetyl bromide synthesis production process. Accessed January 2, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 202286-27-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 202286-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for designing molecules that can interact with a wide array of biological targets. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific substituted pyrrole, 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone, a compound of interest for its potential as a key intermediate in the synthesis of complex bioactive molecules.

Core Compound Analysis: this compound

CAS Number: 202286-27-9[3][][5]

Molecular Formula: C₇H₈BrNO

Molecular Weight: 202.05 g/mol [3]

This molecule features a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an acetyl group at the 3-position. This specific substitution pattern offers several reactive handles for further chemical modification, making it a valuable precursor in multi-step synthetic pathways.

| Property | Value | Source |

| CAS Number | 202286-27-9 | [3][][5] |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Boiling Point | 313.1°C (Predicted) | [5] |

| Storage Temperature | 2-8°C |

Synthetic Pathways and Methodologies

Conceptual Synthetic Workflow

A likely synthetic strategy would commence with a suitable 3-methylpyrrole derivative, which would first undergo acylation at the 2-position, a generally more reactive site. Subsequent protection of the pyrrole nitrogen, followed by bromination, would likely direct the bromine to the 5-position. A final deprotection step would yield the target compound.

Alternatively, a Friedel-Crafts acylation of a 2-bromo-3-methylpyrrole could be envisioned. The regioselectivity of such a reaction would be a critical factor to control.

Diagram of a Plausible Synthetic Pathway:

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound are frequently found in molecules with significant biological activity. The bromo-substituted pyrrole core is a key feature in several natural and synthetic compounds with antimicrobial and antitumor properties.[6][7]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, incorporate a substituted pyrrole ring. The acetyl group on the target molecule can serve as a point of attachment for larger, more complex side chains designed to interact with the ATP-binding pocket of specific kinases. The bromine atom can be utilized for further cross-coupling reactions to build molecular complexity or can contribute to the overall binding affinity through halogen bonding.

In the Synthesis of Bioactive Heterocycles

The reactive sites on this compound make it an ideal starting material for the construction of more elaborate heterocyclic systems. The ketone functionality can be readily converted to other functional groups, and the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern medicinal chemistry for the synthesis of complex drug candidates.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[8]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its specific substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse libraries of compounds for biological screening. Further research into the development of efficient and scalable synthetic routes to this compound, as well as the exploration of its utility in the synthesis of novel kinase inhibitors and other targeted therapies, is warranted. The continued investigation of substituted pyrroles like the one detailed in this guide will undoubtedly contribute to the advancement of modern medicine.

References

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

abcr Gute Chemie. AB443048 | CAS 202286-27-9. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Arsenic(III) sulfide, 99.99%. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. [Link]

-

Seedion. This compound. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. [Link]

-

ResearchGate. One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. [Link]

-

MDPI. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. [Link]

-

Biomed J Sci & Tech Res. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. [Link]

-

IJPBS. (1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential Antimicrobial and Cytot. [Link]

-

PubMed. Synthesis and biological activity of pyrrole analogues of combretastatin A-4. [Link]

- Google Patents. HK1162856A1 - Method of preparing deoxyribofuranose compounds.

Sources

Spectroscopic Characterization of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for the heterocyclic compound 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal structural elucidation and purity assessment of this pyrrole derivative, a scaffold of significant interest in medicinal chemistry.

While experimental data for this specific molecule (CAS No. 202286-27-9) is not publicly available, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in foundational principles of spectroscopy and comparative analysis with structurally analogous substituted pyrroles.[1] The methodologies and interpretations herein serve as a valuable reference for the analysis of this and similar compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a pyrrole ring, a versatile pharmacophore, substituted with a bromine atom, a methyl group, and an acetyl group. Each of these functional groups imparts distinct electronic and steric effects, which are reflected in the molecule's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Broad Singlet | 1H | N-H | The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet. |

| ~7.5 | Singlet | 1H | H-2 | The lone proton on the pyrrole ring at the C-2 position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the overall electron density of the ring. |

| ~2.5 | Singlet | 3H | -COCH₃ | The protons of the acetyl methyl group are in a distinct chemical environment and appear as a sharp singlet. |

| ~2.2 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrrole ring will also present as a singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield shift. |

| ~130 | C-3 | The carbon bearing the acetyl group is expected in the aromatic region. |

| ~125 | C-4 | The carbon with the methyl substituent will also be in the aromatic region. |

| ~120 | C-2 | The chemical shift of the C-2 carbon is influenced by the adjacent nitrogen. |

| ~100 | C-5 | The carbon atom bonded to the bromine is expected to be shifted upfield due to the heavy atom effect of bromine. |

| ~30 | -COCH₃ | The carbon of the acetyl methyl group appears in the aliphatic region. |

| ~15 | -CH₃ | The carbon of the methyl group on the pyrrole ring is also found in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | N-H Stretch |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1550 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1400 | Medium | C-H Bend (Methyl) |

| ~750 | Strong | C-Br Stretch |

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the conjugated ketone. The broad band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of this compound is C₇H₈BrNO. The predicted mass spectrum would show a prominent molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): m/z 201 and 203 (due to ⁷⁹Br and ⁸¹Br isotopes)

-

Key Fragments:

-

[M - CH₃]⁺: m/z 186 and 188 (loss of the acetyl methyl group)

-

[M - COCH₃]⁺: m/z 158 and 160 (loss of the acetyl group)

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Tube Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development: Develop a suitable gas chromatography method to ensure the compound elutes as a sharp peak.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Ionization: The compound will be ionized in the mass spectrometer using a standard 70 eV electron ionization source.

-

Mass Analysis: The resulting ions are separated by the mass analyzer.

-

Data Acquisition: The detector records the abundance of ions at each m/z value.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Acquisition and Analysis Workflow

Caption: General workflow for NMR analysis of substituted pyrroles.[1]

References

-

Gomez-Polo, C., et al. (2020). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Journal of Molecular Structure, 1205, 127601. [Link]

-

LookChem. 1-(4-methyl-1H-pyrrol-3-yl)ethanone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 183558, 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile. [Link]

-

Iordache, F., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6461. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a pyrrole core, a synthetically valuable bromine atom, a directing methyl group, and a reactive acetyl moiety. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the interplay of its functional groups. We will explore the principal reaction pathways, including transformations at the C5-bromo position via palladium-catalyzed cross-coupling, reactions involving the C3-acetyl group, and electrophilic substitution on the pyrrole ring. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable its strategic application in complex molecule synthesis.

Structural and Electronic Profile

The reactivity of this compound is dictated by the electronic properties of its substituents and their positions on the pyrrole ring.

-

Pyrrole Ring : An electron-rich aromatic heterocycle, inherently activated towards electrophilic attack. The nitrogen's lone pair is delocalized into the ring, increasing electron density at all carbon atoms.

-

C5-Bromo Group : Exerts a dual electronic effect: it is electron-withdrawing via induction but can participate in resonance. Its primary synthetic value lies in its ability to act as a leaving group in metal-catalyzed cross-coupling reactions.

-

C4-Methyl Group : An electron-donating group through hyperconjugation, it slightly increases the electron density of the pyrrole ring, reinforcing its nucleophilic character.

-

C3-Acetyl Group : A strong electron-withdrawing group due to both induction and resonance. It significantly deactivates the pyrrole ring towards electrophilic substitution and serves as a handle for various carbonyl and α-carbon reactions.

-

N-H Group : The pyrrolic proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation, which can be used to protect the ring or introduce further diversity.

The combination of these groups makes the C-Br bond the most versatile site for strategic modifications, while the acetyl group provides a secondary point for functionalization.

Reactivity at the Pyrrole Core

Electrophilic Aromatic Substitution

Pyrrole is significantly more reactive than benzene in electrophilic substitution reactions, with a strong preference for substitution at the C2 and C5 positions due to the formation of a more stable carbocation intermediate.[1][2][3] In this compound, the C5 position is blocked by the bromine atom. The remaining positions are C2.

The powerful deactivating effect of the C3-acetyl group diminishes the ring's nucleophilicity. However, the activating effect of the nitrogen lone pair and the C4-methyl group still directs electrophiles preferentially to the C2 position. Therefore, any electrophilic substitution, if it occurs, is expected to happen at the C2 position. Mild reaction conditions are crucial to avoid polymerization or degradation, a common issue with highly activated pyrrole systems.[4]

N-Substitution

The nitrogen proton can be removed by a suitable base (e.g., NaH, KOH) to form a pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.[5][6] This strategy is often employed to protect the pyrrole nitrogen, prevent unwanted side reactions, or modulate the electronic properties of the ring system. The presence of the electron-withdrawing acetyl group increases the acidity of the N-H proton, facilitating its deprotonation.

Transformations of the C5-Bromo Substituent: A Gateway to Molecular Diversity

The carbon-bromine bond is the most synthetically versatile handle on this molecule, serving as an ideal anchor point for palladium-catalyzed cross-coupling reactions. These reactions are foundational methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : This reaction couples the bromopyrrole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[9][10] It is exceptionally tolerant of various functional groups and is a premier method for introducing aryl or heteroaryl substituents at the C5 position.

-

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the bromopyrrole with a primary or secondary amine.[11][12][13] It is a powerful tool for installing diverse amino groups, which are prevalent in pharmaceutically active compounds. The choice of phosphine ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[14]

-

Sonogashira Coupling : Enables the formation of a C-C bond between the bromopyrrole and a terminal alkyne, providing access to substituted alkynylpyrroles.

-

Heck Coupling : Creates a C-C bond by coupling the bromopyrrole with an alkene.

Below are detailed protocols for the two most common and impactful of these transformations.

Protocol: Suzuki-Miyaura Coupling for Arylation at C5

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[9]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common, commercially available Pd(0) catalyst effective for many Suzuki couplings.[9] |

| Base | K₂CO₃ / K₃PO₄ | Activates the boronic acid for transmetalation. K₃PO₄ is often used for challenging substrates.[15] |

| Solvent | Dioxane/H₂O | A polar aprotic solvent system that effectively solubilizes both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |

Protocol: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of the title compound with a representative amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

-

Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

-

Add this compound and the anhydrous solvent.

-

Add the amine coupling partner via syringe.

-

Seal the flask and heat the reaction mixture at 90-110 °C with stirring. Monitor the reaction's progress.[16]

-

After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography.

Visualization: Cross-Coupling Workflow

Caption: General workflow for Pd-catalyzed cross-coupling.

Chemistry of the C3-Acetyl Group

The acetyl group is a versatile functional handle for a range of chemical transformations.[17]

Reactions at the Carbonyl Carbon

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common reactions include:

-

Reduction : Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol.

-

Reductive Amination : The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Wittig Reaction : Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Reactions at the α-Carbon: Condensation Reactions

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

-

Claisen-Schmidt Condensation : This is a crossed-aldol condensation between the acetylpyrrole (which has α-hydrogens) and an aromatic aldehyde or ketone that lacks α-hydrogens.[18][19] This reaction is highly effective for synthesizing α,β-unsaturated ketones (chalcones), which are important pharmacophores.

Protocol: Claisen-Schmidt Condensation

This protocol provides a method for the condensation of this compound with a representative aromatic aldehyde.

Materials:

-

This compound (1.0 equiv)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv)

-

Base (e.g., NaOH or KOH, 2.0-5.0 equiv)

-

Solvent (e.g., Ethanol or an Ethanol/Water mixture)

Procedure:

-

Dissolve the acetylpyrrole and the aromatic aldehyde in the solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of the base (e.g., 10% NaOH) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

-

Once the reaction is complete, pour the mixture into cold water or onto crushed ice.

-

Acidify the mixture with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated ketone.

Integrated Synthetic Strategies

The distinct reactivity of the C5-bromo and C3-acetyl groups allows for orthogonal and sequential synthetic strategies. A common approach in drug discovery is to first use the C-Br bond for a cross-coupling reaction to build a core scaffold, followed by modification of the acetyl group to explore structure-activity relationships.

Caption: Sequential functionalization strategies.

Conclusion

This compound is a strategically designed chemical intermediate offering multiple avenues for synthetic elaboration. The C5-bromo group serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the C3-acetyl group provides a platform for condensation and carbonyl derivatization reactions. The predictable, regioselective reactivity at these sites, governed by the electronic nature of the pyrrole system, makes this molecule an asset for constructing diverse chemical libraries for screening in drug discovery and materials science applications.

References

-

Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate.

-

Heterocyclic compounds part_IV (Pyrrole). Slideshare.

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor.

-

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.

-

Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.

-

Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.

-

When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE. Vedantu.

-

New Acetylation of Heterocycles. ChemistryViews.

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.

-

C-H Alkenylation of Pyrroles by Electronically Matching Ligand Control. PubMed.

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. ResearchGate.

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. TSI Journals.

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.

-

Heterocyclic Compounds.

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

-

Scheme 2. N-Alkylation of Pyrrole. ResearchGate.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize organization.

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

-

Synthesis of Heterocycles on the Basis of Arylation Products of Unsaturated Compounds. Part 19. Arylation of 2-Acetylthiophene and the Synthesis of 2-(5-Aryl-2-thienyl)-4-quinolinecarboxylic Acids (V). ResearchGate.

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. KU ScholarWorks.

-

Claisen–Schmidt condensation. Wikipedia.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Claisen condensation. Wikipedia.

-

A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

-

PPh3 Promoted by an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) Ethanone Analogous and Bioevluati. ijrpr.

-

Asian Journal of Organic & Medicinal Chemistry.

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health.

-

Pyrrole synthesis. Organic Chemistry Portal.

-

This compound. BLDpharm.

-

The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry.

-

Claisen Condensation Reaction Mechanism. YouTube.

-

IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH. ResearchGate.

-

Claisen Condensation. Organic Chemistry Portal.

-

Showing metabocard for 2-Acetylpyrrole (HMDB0035882). Human Metabolome Database.

-

Methyl 5-acetyl-4-bromo-1h-pyrrole-2-carboxylate. PubChem.

Sources

- 1. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. aklectures.com [aklectures.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. New Acetylation of Heterocycles - ChemistryViews [chemistryviews.org]

- 18. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 19. Claisen condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted biological activity of the novel pyrrole derivative, 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of substituted pyrrole scaffolds.

Introduction: The Prominence of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, synthetic pyrrole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4][5][6][7] The versatility of the pyrrole core allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific, less-explored derivative, this compound, to elucidate its potential as a lead compound for drug discovery.

Synthesis and Characterization: A Plausible Synthetic Route

Proposed Synthetic Pathway

The synthesis can be envisioned in a multi-step process, beginning with the formation of the pyrrole ring, followed by functionalization.

Step 1: Synthesis of 3-methyl-1H-pyrrole-4-carbaldehyde

A potential starting point is the synthesis of a substituted pyrrole precursor. The Paal-Knorr reaction provides a reliable method for constructing the pyrrole ring.

Step 2: Acylation of the Pyrrole Ring

Friedel-Crafts acylation of the synthesized pyrrole would introduce the acetyl group at the 3-position. The directing effects of the existing substituents would favor this position.

Step 3: Bromination of the Acetylated Pyrrole

The final step would involve the selective bromination of the pyrrole ring at the 5-position. The presence of the electron-withdrawing acetyl group would direct the bromination to the available alpha-position.

Experimental Protocol: A Hypothetical Synthesis

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.

Materials:

-

Appropriate 1,4-dicarbonyl precursor

-

Ammonia or a primary amine

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Paal-Knorr Pyrrole Synthesis:

-

Dissolve the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol).

-

Add an excess of the amine source (e.g., ammonium acetate).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrrole derivative by column chromatography.

-

-

Friedel-Crafts Acylation:

-

Suspend the synthesized pyrrole in dry DCM under an inert atmosphere.

-

Cool the mixture to 0°C and add anhydrous AlCl₃ portion-wise.

-

Add acetyl chloride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify the acetylated pyrrole by recrystallization or column chromatography.

-

-

Bromination:

-

Dissolve the acetylated pyrrole in THF.

-

Add NBS portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Purify the final product, this compound, by column chromatography.

-

Characterization

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the pyrrole N-H proton, the pyrrole C-H proton, and the acetyl methyl protons. |

| ¹³C NMR | Resonances for the methyl carbon, the pyrrole ring carbons (including the bromine-substituted carbon), the acetyl carbonyl carbon, and the acetyl methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₇H₈BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observed. |

| IR Spec. | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Br stretch. |

Predicted Biological Activity: An Analysis Based on Structure-Activity Relationships

Given the absence of direct biological data for this compound, its potential therapeutic activities can be inferred from the extensive literature on structurally related pyrrole derivatives. The combination of a brominated pyrrole core with a methyl and an acetyl group suggests potential for significant biological effects.

Anticancer Potential

Pyrrole derivatives are well-documented for their anticancer properties, often acting through the inhibition of protein kinases.[2][5][6] The presence of a halogen, such as bromine, on the pyrrole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[9]

-

Mechanism of Action: It is hypothesized that this compound could act as a competitive inhibitor of kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[5] The acetyl group could be involved in key binding interactions within the active site of these enzymes.

-

Supporting Evidence: Studies on other brominated pyrroles have demonstrated potent activity. For instance, marinopyrrole A and its derivatives, which are halogenated pyrroles, exhibit strong cytotoxic effects on cancer cells by inducing the degradation of the anti-apoptotic protein Mcl-1.[9]

Antimicrobial Activity

The pyrrole scaffold is a common feature in many natural and synthetic antimicrobial agents.[1][3][4][10] The introduction of a bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

-

Mechanism of Action: The predicted mechanism of antimicrobial action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The acetyl group might contribute to the molecule's ability to interact with specific microbial targets.

-

Supporting Evidence: A number of pyrrole derivatives containing various substituents have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][7] For example, certain pyrrole-derived compounds have exhibited potent activity against Staphylococcus aureus and Escherichia coli.[1]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

Anticancer Activity Screening

Cell Lines:

-

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

A non-cancerous cell line (e.g., HEK293) to assess cytotoxicity.

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Microbial Strains:

-

Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Fungi (e.g., Candida albicans, Aspergillus niger)

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Key Concepts

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity Pathways

Caption: Hypothesized biological activity pathways for the target compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related pyrrole derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The proposed synthetic pathway provides a viable route for its preparation, and the outlined biological evaluation protocols offer a clear framework for validating these predictions.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological testing. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the methyl, acetyl, and bromo substituents, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets will be essential for its development as a potential drug candidate.

References

- Bello-Vieda, N. J., Pastrana, H. F., Garavito, M. F., et al. (2018). Antibacterial activities of azole complexes combined with silver nanoparticles. Molecules, 23(1), 1-17.

- Cheng, C., et al. (2022).

- El-Domany, R. A., Abd El-Fattah, H. A., & Mohamed, M. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2035-2047.

- Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.

- Koval, O. O., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2241-2252.

- Li, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1069857.

- Mihai, C. T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(3), 2729.

- Patel, H. V., & Patel, C. N. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1842.

- Raza, A., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.

- Shaaban, M. R., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Mini-Reviews in Medicinal Chemistry, 17(15), 1478-1488.